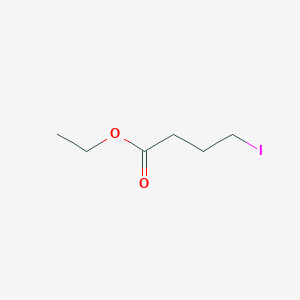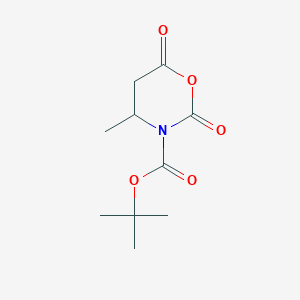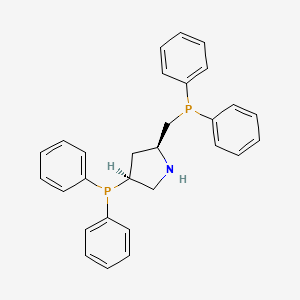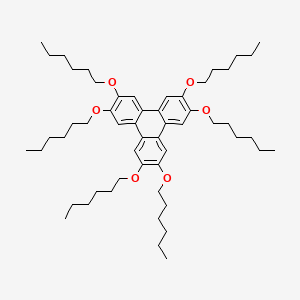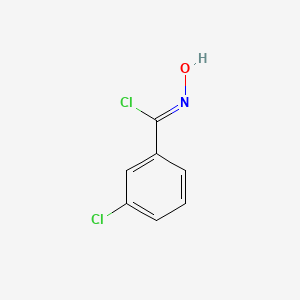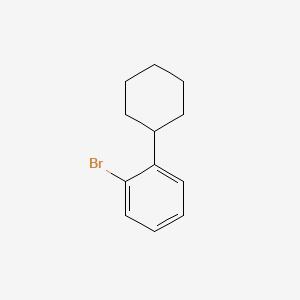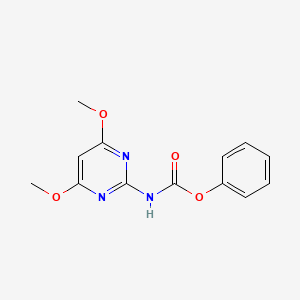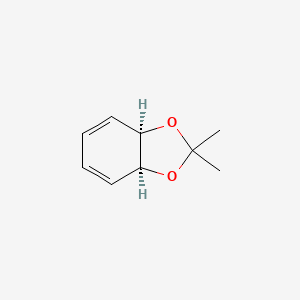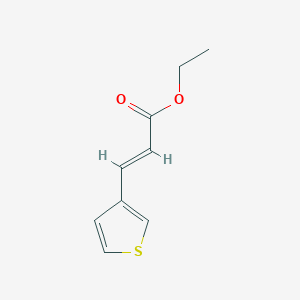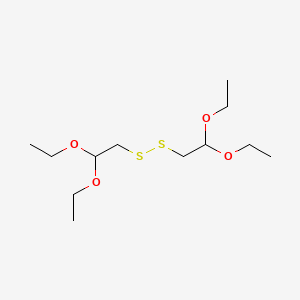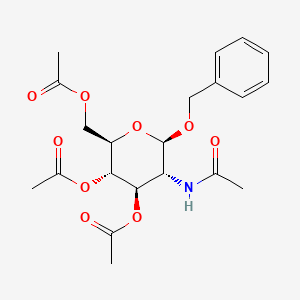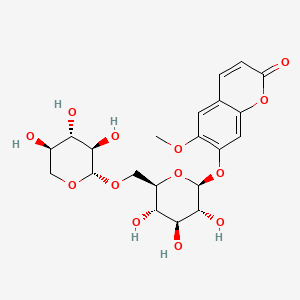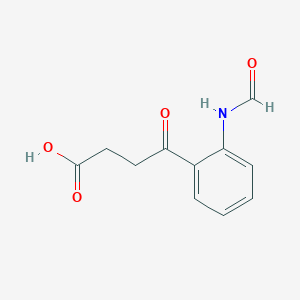
4-(2-Formamidophenyl)-4-oxobutanoic acid
Übersicht
Beschreibung
“4-(2-Formamidophenyl)-4-oxobutanoic acid”, also known as 2-amino-4-(2-formamidophenyl)-4-oxo-butanoic acid or N’-Formylkynurenine, is a chemical compound with the molecular formula C11H12N2O4 . It has a molecular weight of 236.22400 and a density of 1.394±0.06 g/cm3 .
Molecular Structure Analysis
The molecular structure of “4-(2-Formamidophenyl)-4-oxobutanoic acid” consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 236.08000 .Physical And Chemical Properties Analysis
“4-(2-Formamidophenyl)-4-oxobutanoic acid” has a melting point of >152 °C (dec.) . Its LogP value is 1.64880, indicating its lipophilicity . The compound has a vapour pressure of 1.58E-13mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Analogs and Derivatives in Medicinal Chemistry
Research into the analogs and derivatives of 4-oxobutanoic acid compounds has shown various applications in medicinal chemistry. For instance, studies on 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids revealed their potential psychotropic effects, with some compounds showing anxiogenic properties without deteriorating cognitive potential, while others indicated anxiolytic activity tendencies (Pulina et al., 2022). Additionally, research on 4-(((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, a new surfactant with a benzene spacer, has demonstrated its potential in forming large-diameter premicellar aggregations, suggesting its utility in surfactant applications (Chen et al., 2013).
Inhibitory and Antagonistic Properties
Studies on certain benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters have shown that they can act as inhibitors of various biological processes. For example, they have been tested as inhibitors of rat polymorphonuclear leukocyte 5-lipoxygenase in vitro and as inhibitors of leukotriene D4-induced bronchospasm in guinea pigs in vivo (Musser et al., 1987).
Spectroscopic and Structural Investigations
Research into the molecular docking, vibrational, structural, electronic, and optical studies of 4-oxobutanoic acid derivatives like 6DAMB and 5DAMB has provided insights into their reactivity and potential applications in nonlinear optical materials. These studies include analyses using FT-IR, FT-Raman spectra, and theoretical calculations (Vanasundari et al., 2018).
Applications in Organic Synthesis
Research on the reaction of carbon disulfide with active methylenes, including derivatives of 4-oxobutanoic acid, has led to the novel synthesis of various thiophene derivatives. This highlights the importance of 4-oxobutanoic acid derivatives in organic synthesis and the development of new compounds (Mohareb et al., 1995).
Nonlinear Optical Applications
Studies on the growth and characterization of semi-organic nonlinear optical (NLO) crystals using derivatives of 4-oxobutanoic acid, such as ASODA with ammonium ceric (II) sulfatedehydrate, have demonstrated their potential in NLO applications. The synthesis and characterization of these crystals, including their thermal stability and NLO efficiency, suggest their utility in the field of optoelectronics (Vinoth et al., 2020).
Eigenschaften
IUPAC Name |
4-(2-formamidophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7-12-9-4-2-1-3-8(9)10(14)5-6-11(15)16/h1-4,7H,5-6H2,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREZIFMYXDIZJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482886 | |
| Record name | 4-(2-Formamidophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Formamidophenyl)-4-oxobutanoic acid | |
CAS RN |
35402-54-1 | |
| Record name | 4-(2-Formamidophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



